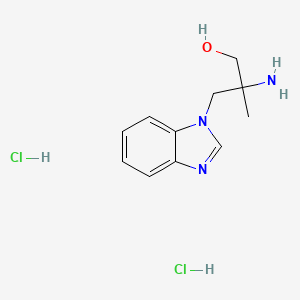

![molecular formula C24H17NO6 B2835377 N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide CAS No. 886180-39-8](/img/structure/B2835377.png)

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

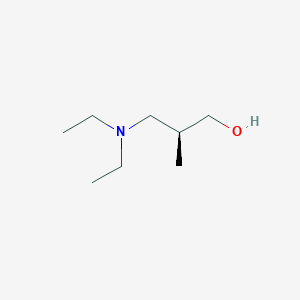

The compound “N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide” is a complex organic molecule. It contains a benzodioxole group , a benzofuran group, and a methoxybenzamide group . These groups are common in many bioactive compounds, including pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heterocycles . The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar groups can undergo a variety of reactions. For example, the benzodioxole group can participate in electrophilic aromatic substitution reactions .科学的研究の応用

Antioxidant Properties

Amino-substituted benzamide derivatives, encompassing N-arylbenzamides with varying numbers of methoxy and hydroxy groups, have been evaluated for their antioxidant capacity using DPPH and FRAP assays. Notably, these derivatives demonstrated enhanced antioxidative properties compared to the reference BHT molecule, with a specific focus on the trihydroxy derivative exhibiting significant antioxidative potential. Computational analysis supported these findings by highlighting the beneficial role of protonated systems and the positive impact of electron-donating methoxy groups on antioxidant properties. Moreover, the introduction of hydroxy groups notably shifts reactivity towards enhancing antioxidative features, especially in derivatives facilitating stabilizing hydrogen bonding interactions (Perin et al., 2018).

Anticancer Activity

The synthesis and evaluation of dihydrobenzofuran lignans and related compounds have revealed a new group of potential antitumor agents that inhibit tubulin polymerization. This series of compounds, obtained through a biomimetic reaction sequence, demonstrated promising activity, particularly against leukemia and breast cancer cell lines. Among these, a specific compound showcased significant activity, indicating the potential for these dihydrobenzofuran lignans as antimitotic and potential antitumor agents (Pieters et al., 1999).

Histone Deacetylase Inhibition

A series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, designed as novel histone deacetylase inhibitors, have shown significant inhibitory activity against the enzymes, with IC50 values as low as 4.0 microM. Notably, derivatives with thiophene and benzo[d][1,3]dioxole substitutions exhibited potent antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines, also inducing cell-cycle arrest at G2 phase (Jiao et al., 2009).

作用機序

将来の方向性

特性

IUPAC Name |

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO6/c1-28-16-9-6-14(7-10-16)24(27)25-21-17-4-2-3-5-18(17)31-23(21)22(26)15-8-11-19-20(12-15)30-13-29-19/h2-12H,13H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANIXZYGQAOPIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

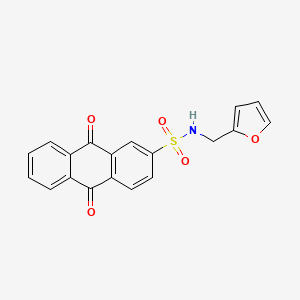

![2,4-dimethoxy-N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2835294.png)

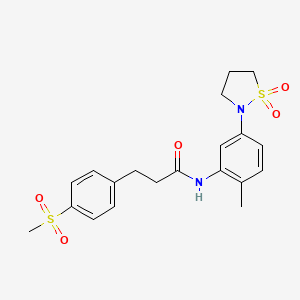

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2835296.png)

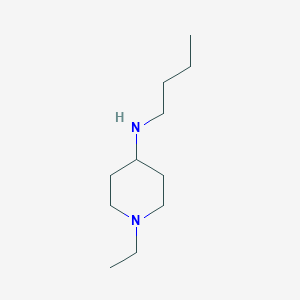

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2835302.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2835303.png)

![4-[3-(5-Chlorothiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]benzoic acid](/img/structure/B2835315.png)